molecular formula C9H10IN B6186875 2-cyclobutyl-4-iodopyridine CAS No. 2639427-04-4

2-cyclobutyl-4-iodopyridine

Cat. No.: B6186875
CAS No.: 2639427-04-4
M. Wt: 259.09 g/mol
InChI Key: LZXNWHXEMCPTKQ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-iodopyridine is an organic compound with the molecular formula C9H10IN It is a derivative of pyridine, where the pyridine ring is substituted with a cyclobutyl group at the second position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4-iodopyridine typically involves the iodination of 2-cyclobutylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-4-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form deiodinated derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Azides, nitriles, and other substituted pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Deiodinated pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Cyclobutyl-4-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to the modulation of biological pathways. The cyclobutyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2-Cyclobutyl-4-chloropyridine: Similar structure but with a chlorine atom instead of iodine.

    2-Cyclobutyl-4-bromopyridine: Similar structure but with a bromine atom instead of iodine.

    2-Cyclobutyl-4-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 2-Cyclobutyl-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction mechanisms and product distributions in chemical reactions.

Properties

CAS No.

2639427-04-4

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

2-cyclobutyl-4-iodopyridine

InChI

InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2

InChI Key

LZXNWHXEMCPTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)I

Purity

95

Origin of Product

United States

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